molecular formula C16H15NO2S B3847191 3-(3-phenoxyphenoxy)propyl thiocyanate

3-(3-phenoxyphenoxy)propyl thiocyanate

Cat. No.: B3847191
M. Wt: 285.4 g/mol
InChI Key: URQVXKLQKPOZNG-UHFFFAOYSA-N
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Description

3-(3-phenoxyphenoxy)propyl thiocyanate: is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in organic synthesis and biological activities. This compound features a propyl chain linked to a thiocyanate group, with two phenoxy groups attached to the propyl chain. The presence of the thiocyanate group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(3-phenoxyphenoxy)propyl thiocyanate typically involves the following steps:

    Starting Materials: The synthesis begins with 3-phenoxyphenol and 3-bromopropyl thiocyanate.

    Reaction: The 3-phenoxyphenol undergoes a nucleophilic substitution reaction with 3-bromopropyl thiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Product Isolation: The product, this compound, is isolated by extraction and purified using techniques such as column chromatography.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3-phenoxyphenoxy)propyl thiocyanate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding thioureas or thiocarbamates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or alcohols, base (e.g., sodium hydroxide), organic solvent (e.g., ethanol).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Thioureas, thiocarbamates.

Scientific Research Applications

Chemistry:

3-(3-phenoxyphenoxy)propyl thiocyanate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology:

In biological research, thiocyanates are studied for their potential antibacterial, antiparasitic, and anticancer activities. The compound’s ability to interact with biological molecules makes it a subject of interest in drug discovery and development.

Medicine:

The compound’s derivatives are explored for their therapeutic potential. Thiocyanates have shown promise in the treatment of diseases such as cancer and infectious diseases due to their ability to inhibit specific enzymes and pathways.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-(3-phenoxyphenoxy)propyl thiocyanate involves its interaction with biological targets through the thiocyanate group. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The phenoxy groups enhance the compound’s ability to interact with hydrophobic regions of proteins, increasing its potency and selectivity.

Comparison with Similar Compounds

    Phenyl thiocyanate: Similar structure but with a phenyl group instead of the propyl chain.

    Benzyl thiocyanate: Contains a benzyl group instead of the propyl chain.

    Allyl thiocyanate: Features an allyl group instead of the propyl chain.

Uniqueness:

3-(3-phenoxyphenoxy)propyl thiocyanate is unique due to the presence of two phenoxy groups attached to the propyl chain This structural feature enhances its chemical reactivity and biological activity compared to other thiocyanates

Properties

IUPAC Name

3-(3-phenoxyphenoxy)propyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c17-13-20-11-5-10-18-15-8-4-9-16(12-15)19-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQVXKLQKPOZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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